6,7-Dichloro-3-styrylquinoxalin-2-ol

説明

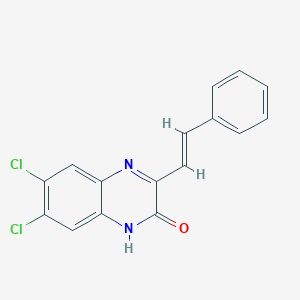

6,7-Dichloro-3-styrylquinoxalin-2-ol is an organic compound with the molecular formula C16H10Cl2N2O and a molecular weight of 317.17 g/mol . It is a heterocyclic compound that has been widely used in various research and laboratory applications, including fluorescence spectroscopy analysis and drug development .

準備方法

The synthesis of 6,7-Dichloro-3-styrylquinoxalin-2-ol typically involves organic synthesis techniques and equipment. One common synthetic route involves the reaction of 6,7-dichloroquinoxaline compounds with acetic acid and basic conditions to yield the target compound . Another method involves the synthesis from benzaldehyde and 6,7-dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one .

化学反応の分析

6,7-Dichloro-3-styrylquinoxalin-2-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.

Reduction: It can undergo reduction reactions to yield different reduced forms of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

6,7-Dichloro-3-styrylquinoxalin-2-ol has a wide range of scientific research applications:

Chemistry: It is used as a reagent in fluorescence spectroscopy and as a fluorescent probe.

Biology: The compound serves as a biological marker in various biological studies.

Medicine: It is utilized in drug development and pharmaceutical testing.

Industry: The compound is employed in material science applications due to its unique properties.

作用機序

The mechanism of action of 6,7-Dichloro-3-styrylquinoxalin-2-ol involves its interaction with specific molecular targets and pathways. It acts as a competitive antagonist at certain receptor sites, influencing biological processes by inhibiting specific interactions . The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

6,7-Dichloro-3-styrylquinoxalin-2-ol can be compared with other similar compounds such as:

6,7-Dichloroquinoxaline-2,3-dione: This compound is also a competitive antagonist but has different receptor specificity.

6,7-Dichloro-3-methylquinoxalin-2-ol: Another related compound with distinct chemical properties and applications.

The uniqueness of this compound lies in its specific structural features and the resulting applications in various scientific fields.

生物活性

6,7-Dichloro-3-styrylquinoxalin-2-ol is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 252.09 g/mol

This compound features a quinoxaline core with a styryl group at the 3-position and two chlorine substituents at the 6 and 7 positions, along with a hydroxyl group at the 2-position.

Cholinesterase Inhibition

Recent studies have demonstrated that derivatives of styrylquinoxalin-2(1H)-ones, including this compound, exhibit significant cholinesterase inhibitory activity. This is particularly relevant for therapeutic strategies aimed at Alzheimer's disease, where restoring cholinergic neurotransmission is crucial.

In vitro assays have shown that these compounds can inhibit acetylcholinesterase (AChE) with varying degrees of potency. For instance, the compound was found to exhibit mixed-type inhibition against AChE with an IC50 value of approximately 8.21 µM, indicating its potential utility as a lead compound for Alzheimer's treatment .

Anticancer Properties

Styrylquinoxaline derivatives have also been investigated for their anticancer properties. In a study evaluating the cytotoxic effects against various cancer cell lines, compounds related to this compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Cholinesterase Interaction : The compound's structure allows it to fit into the active site of AChE, similar to known inhibitors like donepezil. This interaction leads to the inhibition of acetylcholine breakdown, enhancing cholinergic signaling.

- Antitumor Activity : The presence of the styryl group may facilitate interactions with cellular targets involved in proliferation and survival pathways in cancer cells.

Study on Cholinesterase Inhibition

A recent study evaluated various styrylquinoxaline derivatives for their ability to inhibit AChE. Among these, this compound showed promising results:

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | 8.21 | Mixed |

| Donepezil | ~0.5 | Competitive |

This study highlights the potential of this compound as a candidate for further development in treating cognitive disorders .

Anticancer Activity Evaluation

In another investigation focusing on anticancer properties, derivatives were tested against several human cancer cell lines. The results indicated that compounds similar to this compound exhibited:

| Cell Line | IC50 (µM) |

|---|---|

| HSC-2 (oral squamous carcinoma) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| HeLa (cervical cancer) | 10.0 |

These findings suggest that the compound not only inhibits cholinesterase but may also serve as a potential anticancer agent through mechanisms involving apoptosis and cell cycle regulation .

特性

IUPAC Name |

6,7-dichloro-3-[(E)-2-phenylethenyl]-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O/c17-11-8-14-15(9-12(11)18)20-16(21)13(19-14)7-6-10-4-2-1-3-5-10/h1-9H,(H,20,21)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREPENUMZNAUTL-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC3=CC(=C(C=C3NC2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC3=CC(=C(C=C3NC2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453192 | |

| Record name | 6,7-Dichloro-3-styrylquinoxalin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149366-37-0 | |

| Record name | 6,7-Dichloro-3-styrylquinoxalin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。